Antimicrobial agent: 2,4-Dihydroxybenzoic acid has exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) []. This property makes it a potential candidate for developing novel antibacterial agents.
Antioxidant: 2,4-Dihydroxybenzoic acid demonstrates antioxidant activity, scavenging free radicals and protecting against oxidative stress []. This property makes it potentially useful for preventing oxidative damage in various biological systems.
Inhibitor of HMG-CoA reductase: This enzyme plays a key role in cholesterol biosynthesis. 2,4-Dihydroxybenzoic acid's inhibitory activity against HMG-CoA reductase makes it a potential candidate for developing novel cholesterol-lowering drugs [].
Coenzyme Q10 biosynthesis precursor: 2,4-Dihydroxybenzoic acid acts as an analog of a Coenzyme Q10 precursor molecule, showing potential for treating nephrotic syndrome caused by primary dysfunction in the Coenzyme Q10 biosynthesis pathway [, ].
Oviposition stimulant: In some insect species, like ladybird beetles, 2,4-Dihydroxybenzoic acid can act as an oviposition stimulant, potentially proving beneficial in mass-rearing systems for biological control applications [].
Precursor for material synthesis: 2,4-Dihydroxybenzoic acid can be used as a monomer in the synthesis of various polymers, including spherical carbon aerogels for supercapacitor electrodes [], and copolymer resins [, ].
Environmental remediation: 2,4-Dihydroxybenzoic acid can be degraded through photocatalytic processes using titanium dioxide (TiO2), suggesting its potential application in wastewater treatment for removing organic contaminants [, ].
Related Compounds
Salicylic acid (2-Hydroxybenzoic acid)
Relevance: Structurally similar to 2,4-dihydroxybenzoic acid, differing only in the position of one hydroxyl group on the benzene ring. Both compounds were identified in the phytochemical analysis of Uncaria cordata var. ferruginea. [] This plant species is being investigated for its potential anti-hyperglycemic properties, particularly its α-glucosidase inhibitory activity. []
3,4-Dihydroxybenzoic acid
Relevance: This compound is a positional isomer of 2,4-dihydroxybenzoic acid, with the two hydroxyl groups located at positions 3 and 4 of the benzene ring. Like salicylic acid, it was identified in the phytochemical study of Uncaria cordata var. ferruginea. [, ]
Compound Description: This compound is a synthetic derivative of 2,4-dihydroxybenzoic acid featuring a ferrocenoyl group. It is inspired by the structure of the antibiotic platensimycin and was synthesized for structure-activity relationship (SAR) studies aiming to improve the antibiotic's efficacy. []
Relevance: This compound directly utilizes the 2,4-dihydroxybenzoic acid structure as a scaffold, demonstrating its potential as a starting point for developing new bioactive molecules, particularly in the field of antibiotic discovery. []
Compound Description: Another synthetic derivative designed for the same purpose as the previous compound, this molecule also incorporates a ferrocenoyl group into the 2,4-dihydroxybenzoic acid structure. []
Relevance: Similar to the previous compound, this one highlights the use of 2,4-dihydroxybenzoic acid in SAR studies and its potential for developing new antibiotics based on the platensimycin lead structure. []
Compound Description: This compound is another example of a 2,4-dihydroxybenzoic acid derivative designed with a ferrocenoyl group, synthesized for investigating its potential as a platensimycin-inspired antibiotic. []
Relevance: This derivative emphasizes the versatility of 2,4-dihydroxybenzoic acid as a scaffold for developing new bioactive molecules, particularly in the context of platensimycin analogs. []
Compound Description: The final example in this series of 2,4-dihydroxybenzoic acid derivatives, this compound also incorporates a ferrocenoyl group and is designed to explore SAR related to platensimycin. []
Relevance: This compound further exemplifies the potential of 2,4-dihydroxybenzoic acid as a building block for creating new molecules with potential therapeutic applications, especially antibiotics. []
Methyl 4,4-diferrocenoylbutanoate
Compound Description: This compound is a synthetic intermediate used in the synthesis of several 2,4-dihydroxybenzoic acid derivatives designed as potential platensimycin-inspired antibiotics. []
Relevance: Although not a direct derivative of 2,4-dihydroxybenzoic acid, this compound is a key intermediate in synthesizing the aforementioned ferrocenoyl-containing derivatives. Its inclusion highlights the synthetic pathways utilized in exploring 2,4-dihydroxybenzoic acid's potential for developing new molecules. []
Methyl 4,4-diferrocenoylpentanoate
Compound Description: Similar to the previous compound, this molecule is a synthetic intermediate employed in the synthesis of the series of 2,4-dihydroxybenzoic acid derivatives designed as potential platensimycin analogs. []
Relevance: This compound, along with methyl 4,4-diferrocenoylbutanoate, provides insight into the synthetic routes employed to modify 2,4-dihydroxybenzoic acid and create new molecules with enhanced biological activities. []
4-Hydroxybenzoic acid
Compound Description: 4-Hydroxybenzoic acid is a natural phenolic acid with antioxidant and antimicrobial properties. It serves as a precursor in the biosynthesis of coenzyme Q (CoQ10). [, ]
Relevance: 4-Hydroxybenzoic acid acts as a direct precursor to 2,4-dihydroxybenzoic acid in the CoQ10 biosynthesis pathway. The study highlights the significance of understanding the metabolic pathways involved in CoQ10 production and the potential for therapeutic interventions targeting these pathways. [, ]
p-Aminobenzoic acid (pABA)
Compound Description: p-Aminobenzoic acid is an organic compound that serves as a precursor for the synthesis of folates in bacteria and some plants. It is also considered a precursor to coenzyme Q. []
Relevance: Yeast utilizes both pABA and 2,4-dihydroxybenzoic acid as precursors for Q biosynthesis. Understanding how these pathways converge could offer insights into new strategies for modulating Q levels. []
3-Hexaprenyl-4-hydroxyphenol (4-HP)
Compound Description: 3-Hexaprenyl-4-hydroxyphenol is an intermediate in the biosynthesis of coenzyme Q6 in yeast. []
Relevance: The accumulation of 4-HP in yeast mutants with deletions in specific Coq genes suggests a potential bottleneck in the Q biosynthesis pathway upstream of 2,4-dihydroxybenzoic acid. This finding underscores the complexity of Q biosynthesis and the interconnectedness of different pathway intermediates. []
3-Hexaprenyl-4-aminophenol (4-AP)
Compound Description: 3-Hexaprenyl-4-aminophenol is another intermediate in the coenzyme Q6 biosynthesis pathway in yeast. []
Relevance: Similar to 4-HP, the accumulation of 4-AP in certain yeast mutants points to its role as an intermediate in the Q6 biosynthetic pathway. Studying these intermediates provides a better understanding of the steps involved in converting precursors like 2,4-dihydroxybenzoic acid to the final CoQ molecule. []
Demethyl Demethoxy Coenzyme Q6 (DDMQ6)
Compound Description: Demethyl Demethoxy Coenzyme Q6 is a late-stage intermediate in the biosynthesis of coenzyme Q6. []
Relevance: The presence of DDMQ6 in specific yeast mutants further elucidates the sequence of enzymatic reactions required for coenzyme Q6 synthesis, highlighting the complexity of this pathway and the role of 2,4-dihydroxybenzoic acid as a key precursor. []
Imino Demethyl Demethoxy Coenzyme Q6 (IDDMQ6)
Compound Description: Imino Demethyl Demethoxy Coenzyme Q6 is another late-stage intermediate in the biosynthetic pathway of coenzyme Q6. []
Relevance: The identification of IDDMQ6 in yeast mutants provides further evidence of the complexity and highly regulated nature of CoQ6 biosynthesis, for which 2,4-dihydroxybenzoic acid is a key building block. []
Demethoxy Coenzyme Q6 (DMQ6)
Compound Description: Demethoxy Coenzyme Q6 is a penultimate intermediate in the biosynthesis of coenzyme Q6 in yeast. []
Relevance: Studies utilizing DMQ6 demonstrated its role as a direct precursor to CoQ6. This finding, along with the identification of other intermediates, provides a more detailed picture of the enzymatic reactions leading from precursors like 2,4-dihydroxybenzoic acid to the functional CoQ molecule. []
Imino Demethoxy Coenzyme Q6 (IDMQ6)
Compound Description: Imino Demethoxy Coenzyme Q6 is another intermediate in the coenzyme Q6 biosynthetic pathway, highlighting the multiple steps involved in its production. []
Relevance: The presence of IDMQ6 in yeast mutants reinforces the intricacy of coenzyme Q6 biosynthesis and emphasizes the significance of understanding the roles of various intermediates, including those derived from 2,4-dihydroxybenzoic acid. []
Farnesylated Analogs of CoQ Intermediates
Compound Description: Farnesylated analogs of Coenzyme Q intermediates, such as 2-farnesyl-4-dyroxyphenol (4-HFP), demethyl demethoxy Q3 (DDMQ3), demethoxy Q3 (DMQ3), and reduced imino demethyl demethoxy Q3 (IDDMQ3H2) were chemically synthesized to investigate the biosynthetic pathway of CoQ. []
Relevance: These analogs were designed to mimic natural CoQ intermediates but with a shorter isoprenoid tail. This structural modification allowed researchers to investigate specific enzymatic steps in the CoQ pathway and evaluate the ability of yeast to utilize these analogs for Q3 biosynthesis. These studies provide further insight into the mechanisms of CoQ biosynthesis and the role of 2,4-dihydroxybenzoic acid as a precursor. []
p-Coumaric Acid
Compound Description: p-Coumaric acid is a phenolic compound found in various plants and acts as an antioxidant. []
Relevance: Research has shown that p-coumaric acid can serve as a precursor for Q biosynthesis in yeast, particularly in the W303 genetic background. This finding suggests an alternative pathway to CoQ production that does not directly involve 2,4-dihydroxybenzoic acid, expanding our understanding of the metabolic routes leading to this essential molecule. []
Kaempferol
Compound Description: Kaempferol is a flavonol with known antioxidant and anti-inflammatory properties, commonly found in various plants. []
Relevance: Kaempferol has been identified as a novel Q ring precursor in mammalian cells, demonstrating its ability to increase CoQ levels. Unlike the pathways utilizing 2,4-dihydroxybenzoic acid or p-coumaric acid, this discovery highlights a new route for Q biosynthesis involving a plant-derived flavonol, opening up new avenues for potential therapeutic interventions to address CoQ deficiency. []
Morin
Compound Description: Morin is a flavonol known for its antioxidant and metal-chelating properties, commonly found in plants like Osage orange and guava. []
Relevance: While morin itself wasn't directly studied, its degradation product, 2,4-dihydroxybenzoic acid, was found to act as a weak oviposition stimulant for the ladybird beetle Coleomegilla maculata. This finding suggests that morin, through its degradation into 2,4-dihydroxybenzoic acid, might indirectly influence insect behavior and potentially be utilized in pest management strategies. []
Source and Classification
2,4-Dihydroxybenzoic acid is classified as a dihydroxybenzoic acid derivative, specifically a resorcylic acid. Its molecular formula is C7H6O4, with a molecular weight of 154.12 g/mol. The compound is recognized by its CAS number 89-86-1. It is primarily derived from resorcinol through various synthetic methods and has been identified as possessing antioxidant properties, making it valuable in pharmaceutical and biochemical applications.
Synthesis Analysis
The synthesis of 2,4-dihydroxybenzoic acid can be achieved through several methods:
Kolbe-Schmitt Reaction: This method involves the carboxylation of resorcinol in the presence of sodium bicarbonate and hydrochloric acid. The reaction typically requires high temperatures (around 95-130 °C) and can yield high purity products. The process begins with the mixing of resorcinol and sodium bicarbonate in water, followed by heating and the gradual addition of hydrochloric acid to precipitate the acid
3
.
Alternative Synthesis: Another method includes reacting resorcinol with potassium carbonate in glycerol or water under carbon dioxide pressure. This method has been reported to yield up to 96.7% purity after a two-hour reaction at elevated temperatures (95-105 °C) with hydrogen chloride.
Patent Methods: Various patents have also described efficient synthesis routes that emphasize low-cost and high-yield processes, often utilizing different alcohols as solvents or reactants.
Molecular Structure Analysis
The molecular structure of 2,4-dihydroxybenzoic acid features two hydroxyl groups (-OH) attached to a benzene ring at the 2nd and 4th positions relative to the carboxylic acid group (-COOH). This arrangement influences its chemical behavior significantly. The compound crystallizes in a monoclinic system with specific lattice parameters that can be determined through X-ray diffraction studies. The presence of hydrogen bonding between hydroxyl groups contributes to its stability and solubility characteristics.
Chemical Reactions Analysis
2,4-Dihydroxybenzoic acid participates in several chemical reactions:
Esterification: It can react with alcohols to form esters under acidic conditions.
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
These reactions are significant for synthesizing derivatives that may have enhanced biological or chemical properties.
Mechanism of Action
The mechanism of action for 2,4-dihydroxybenzoic acid primarily involves its role as an antioxidant. It scavenges free radicals due to the presence of hydroxyl groups, which can donate hydrogen atoms to reactive species, thereby neutralizing them. This property is crucial in biological systems where oxidative stress is a concern. Additionally, it may interact with various enzymes and receptors due to its structural features, influencing metabolic pathways.
Physical and Chemical Properties Analysis
The physical properties of 2,4-dihydroxybenzoic acid include:
Melting Point: Approximately 224-226 °C.
Solubility: Soluble in water and organic solvents like ethanol and methanol.
Appearance: Typically appears as white crystalline powder.
Chemical properties include its ability to form salts with bases and react with acids to form esters or amides depending on the reaction conditions employed.
Applications
2,4-Dihydroxybenzoic acid has a wide range of applications:
Pharmaceuticals: Used as an intermediate in the synthesis of drugs due to its antioxidant properties.
Cosmetics: Incorporated into formulations for skin care products owing to its potential protective effects against oxidative damage.
Agriculture: Explored for use as a plant growth regulator or herbicide due to its structural similarity to natural plant hormones.
5.78 mg/mL at 25 °C soluble in hot water, organic solvents, oils soluble (in ethanol)
Synonyms
2,4-dihydroxybenzoate 2,4-dihydroxybenzoic acid beta-resorcylic acid beta-resorcylic acid, lead salt beta-resorcylic acid, monosodium salt beta-resorcylic acid, sodium salt
Canonical SMILES
C1=CC(=C(C=C1O)O)C(=O)O
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
4-Amino-2-chloropyridine is a chloroaminoheterocyclic compound. It readily undergoes Suzuki-Miyaura coupling with phenylboronic acid. 4-Amino-2-chloropyridine is an aminopyridine.
Buformin Hydrochloride is the hydrochloride salt form of buformin, an agent belonging to the biguanide class of antidiabetics with antihyperglycemic activity. Buformin is not metabolized and is excreted in the urine. This agent has an elevated risk of causing lactic acidosis, and has been withdrawn from the market. An oral hypoglycemic agent that inhibits gluconeogenesis, increases glycolysis, and decreases glucose oxidation.
A condensation product of riboflavin and adenosine diphosphate. The coenzyme of various aerobic dehydrogenases, e.g., D-amino acid oxidase and L-amino acid oxidase. (Lehninger, Principles of Biochemistry, 1982, p972)
Cannabidiol is an cannabinoid that is cyclohexene which is substituted by a methyl group at position 1, a 2,6-dihydroxy-4-pentylphenyl group at position 3, and a prop-1-en-2-yl group at position 4. It has a role as a plant metabolite and an antimicrobial agent. It is a member of resorcinols, an olefinic compound and a phytocannabinoid. Cannabidiol, or CBD, is one of at least 85 active cannabinoids identified within the Cannabis plant. It is a major phytocannabinoid, accounting for up to 40% of the Cannabis plant's extract, that binds to a wide variety of physiological targets of the endocannabinoid system within the body. Although the exact medical implications are currently being investigated, CBD has shown promise as a therapeutic and pharmaceutical drug target. In particular, CBD has shown promise as an analgesic, anticonvulsant, muscle relaxant, anxiolytic, antipsychotic and has shown neuroprotective, anti-inflammatory, and antioxidant activity, among other currently investigated uses. CBD's exact place within medical practice is still currently hotly debated, however as the body of evidence grows and legislation changes to reflect its wide-spread use, public and medical opinion have changed significantly with regards to its usefulness in a number of medical conditions ranging from anxiety to epilepsy. From a pharmacological perspective, Cannabis' (and CBD's) diverse receptor profile explains its potential application for such a wide variety of medical conditions. Cannabis contains more than 400 different chemical compounds, of which 61 are considered cannabinoids, a class of compounds that act upon endogenous cannabinoid receptors of the body. Cannabinoid receptors are utilized endogenously by the body through the endocannabinoid system, which includes a group of lipid proteins, enzymes, and receptors that are involved in many physiological processes. Through its modulation of neurotransmitter release, the endocannabinoid system regulates cognition, pain sensation, appetite, memory, sleep, immune function, and mood among many other bodily systems. These effects are largely mediated through two members of the G-protein coupled receptor family, cannabinoid receptors 1 and 2 (CB1 and CB2). CB1 receptors are found in both the central and peripheral nervous systems, with the majority of receptors localized to the hippocampus and amygdala of the brain. Physiological effects of using cannabis make sense in the context of its receptor activity as the hippocampus and amygdala are primarily involved with regulation of memory, fear, and emotion. In contrast, CB2 receptors are mainly found peripherally in immune cells, lymphoid tissue, and peripheral nerve terminals. Tetrahydrocannabinol (THC) and cannabidiol (CBD) are two types of cannabinoids found naturally in the resin of the marijuana plant, both of which interact with the cannabinoid receptors that are found throughout the body. Although THC and CBD have been the most studied cannabinoids, there are many others identified to date including cannabinol (CBN), cannabigerol (CBG), [DB14050] (CBDV), and [DB11755] (THCV) that can be found within the medical cannabis. While both CBD and THC are used for medicinal purposes, they have different receptor activity, function, and physiological effects. If not provided in their activated form (such as through synthetic forms of THC like [DB00470] or [DB00486]), THC and CBD are obtained through conversion from their precursors, tetrahydrocannabinolic acid-A (THCA-A) and cannabidiolic acid (CBDA), through decarboxylation reactions. This can be achieved through heating, smoking, vaporization, or baking of dried unfertilized female cannabis flowers. The primary psychoactive component of Cannabis, delta 9-tetrahydrocannabinol (Δ9-THC), demonstrates its effects through weak partial agonist activity at Cannabinoid-1 (CB1R) and Cannabinoid-2 (CB2R) receptors. This activity results in the well-known effects of smoking cannabis such as increased appetite, reduced pain, and changes in emotional and cognitive processes. In contrast to THC's weak agonist activity, CBD has been shown to act as a negative allosteric modulator of the cannabinoid CB1 receptor, the most abundant G-Protein Coupled Receptor (GPCR) in the body. Allosteric regulation is achieved through the modulation of receptor activity on a functionally distinct site from the agonist or antagonist binding site which is clinically significant as direct agonists (such as THC) are limited by their psychomimetic effects such as changes to mood, memory, and anxiety. In addition to the well-known activity on CB1 and CB2 receptors, there is further evidence that CBD also activates 5-HT1A/2A/3A serotonergic and TRPV1–2 vanilloid receptors, antagonizes alpha-1 adrenergic and µ-opioid receptors, inhibits synaptosomal uptake of noradrenaline, dopamine, serotonin and gamma-aminobutyric acid (GABA), and cellular uptake of anandamide, acts on mitochondria Ca2+ stores, blocks low-voltage-activated (T-type) Ca2+ channels, stimulates activity of the inhibitory glycine-receptor, and inhibits activity of fatty amide hydrolase (FAAH). CBD is currently available in Canada within a 1:1 formulation with tetrahydrocannbinol (THC) (as the formulation known as "nabiximols") as the brand name product Sativex. It is approved for use as adjunctive treatment for symptomatic relief of spasticity in adult patients with multiple sclerosis (MS). Sativex was also given a conditional Notice of Compliance (NOC/c) for use as adjunctive treatment for the symptomatic relief of neuropathic pain in adult patients with multiple sclerosis and as adjunctive analgesic treatment for moderate to severe pain in adult patients with advanced cancer. In April 2018, a Food and Drug Administration advisory panel unanimously recommended approval of Epidiolex (cannabidiol oral solution) for the treatment of two rare forms of epilepsy - Lennox-Gastaut syndrome and Dravet syndrome, which are among the two most difficult types of epilepsy to treat. Epidiolex was granted Orphan Drug designation as well as Fast Track Approval from the FDA for further study in these hard to treat conditions. Notably, phase 3 clinical trials of Epidiolex have demonstrated clinically significant improvement in Lennox-Gastaut syndrome and Dravet syndrome. On June 25th, 2018, Epidiolex was approved by the FDA to be the first CBD-based product available on the US market. The mechanism of action of cannabidiol is as a Cytochrome P450 2C8 Inhibitor, and Cytochrome P450 2C9 Inhibitor, and Cytochrome P450 2C19 Inhibitor, and UGT1A9 Inhibitor, and UGT2B7 Inhibitor, and Cytochrome P450 1A2 Inhibitor, and Cytochrome P450 2B6 Inhibitor, and Cytochrome P450 2B6 Inducer. Cannabidiol (CBD) is a non-psychoactive component of Cannabis sativa (marijuana), one of more than 80 cannabinoids identified in the plant, and the second most common constituent after Δ9-tetrahydrocannabinol (THC), the major psychoactive component. Cannabidiol is available as an FDA approved prescription medication (Epidiolex) used in moderately high doses for severe forms of epilepsy, but it is also widely available as over-the-counter CBD oils, gummies, topical creams or vaping solutions. High daily doses of cannabidiol are associated with frequent serum enzyme elevations during therapy, but has not been linked to cases of clinically apparent liver injury with jaundice. The lower doses of cannabidiol found typically in over-the-counter CBD products are generally well tolerated without evidence of liver injury. Cannabidiol is a natural product found in Cannabis sativa with data available. Cannabidiol is a phytocannabinoid derived from Cannabis species, which is devoid of psychoactive activity, with analgesic, anti-inflammatory, antineoplastic and chemopreventive activities. Upon administration, cannabidiol (CBD) exerts its anti-proliferative, anti-angiogenic and pro-apoptotic activity through various mechanisms, which likely do not involve signaling by cannabinoid receptor 1 (CB1), CB2, or vanilloid receptor 1. CBD stimulates endoplasmic reticulum (ER) stress and inhibits AKT/mTOR signaling, thereby activating autophagy and promoting apoptosis. In addition, CBD enhances the generation of reactive oxygen species (ROS), which further enhances apoptosis. This agent also upregulates the expression of intercellular adhesion molecule 1 (ICAM-1) and tissue inhibitor of matrix metalloproteinases-1 (TIMP1) and decreases the expression of inhibitor of DNA binding 1 (ID-1). This inhibits cancer cell invasiveness and metastasis. CBD may also activate the transient receptor potential vanilloid type 2 (TRPV2), which may increase the uptake of various cytotoxic agents in cancer cells. The analgesic effect of CBD is mediated through the binding of this agent to and activation of CB1. Compound isolated from Cannabis sativa extract. See also: Cannabis sativa flowering top (active moiety of); Camphor (natural); cannabidiol; levomenthol (component of).